1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which imparts a variety of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under dehydrating conditions using agents like acetic anhydride.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative to form the xanthone core.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acid and arynes to synthesize the xanthone structure.
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of these synthetic routes, utilizing catalysts and advanced reaction conditions to enhance yield and efficiency. Techniques such as microwave heating and the use of eco-friendly reagents are also explored to make the process more sustainable .
Chemical Reactions Analysis
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,3,5-Trihydroxyxanthone: This compound has three hydroxyl groups and is a precursor for various xanthone derivatives.
1,3,7-Trihydroxyxanthone: Similar to 1,3,5-trihydroxyxanthone, but with different hydroxyl group positions, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dihydroxy-5,8-dimethoxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-9-3-4-10(20-2)15-13(9)14(18)12-8(17)5-7(16)6-11(12)21-15/h3-6,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMKDUWMYIOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)OC3=CC(=CC(=C3C2=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555151 |
Source
|
Record name | 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114567-42-9 |
Source
|
Record name | 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.